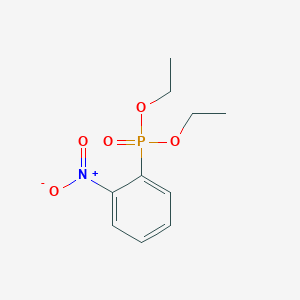

Diethyl (2-nitrophenyl)phosphonate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

13294-40-1 |

|---|---|

Molecular Formula |

C10H14NO5P |

Molecular Weight |

259.2 g/mol |

IUPAC Name |

1-diethoxyphosphoryl-2-nitrobenzene |

InChI |

InChI=1S/C10H14NO5P/c1-3-15-17(14,16-4-2)10-8-6-5-7-9(10)11(12)13/h5-8H,3-4H2,1-2H3 |

InChI Key |

AYSAUUWVVFICJE-UHFFFAOYSA-N |

SMILES |

CCOP(=O)(C1=CC=CC=C1[N+](=O)[O-])OCC |

Canonical SMILES |

CCOP(=O)(C1=CC=CC=C1[N+](=O)[O-])OCC |

Origin of Product |

United States |

Reaction Mechanisms and Mechanistic Investigations

Nucleophilic Substitution Reactions at the Phosphorus Center

Nucleophilic substitution at the tetrahedral phosphorus center is a hallmark reaction for phosphate (B84403) and phosphonate (B1237965) esters. These reactions are central to both their synthetic utility and, in the case of related compounds, their biological activity. The process involves the attack of a nucleophile on the phosphorus atom, leading to the displacement of a leaving group, in this case, the 2-nitrophenolate (B253475) anion.

The mechanism of nucleophilic substitution at a phosphoryl P=O center can proceed through two primary pathways: a concerted, single-step process (SN2-type) or a stepwise process involving a discrete, pentacoordinate intermediate. rushim.rusapub.org

In a concerted mechanism , the nucleophile attacks the phosphorus center, and the bond to the leaving group breaks simultaneously, passing through a single pentacoordinate transition state. rushim.ruresearchgate.net This pathway is analogous to the SN2 reaction at a carbon center.

Conversely, a stepwise mechanism involves the formation of a trigonal bipyramidal pentacoordinate (TBP-5C) intermediate. rushim.ru This intermediate is a true energy minimum on the reaction coordinate. The reaction's progression depends on the relative rates of the intermediate's breakdown to products or its reversion to reactants.

Kinetic studies on the closely related Diethyl 4-nitrophenyl phosphate provide strong evidence for the concerted pathway in reactions with a range of nucleophiles. researchgate.net The determination between these mechanisms often relies on linear free-energy relationships, such as Brønsted-type plots (log kN vs. pKa of the nucleophile). A linear Brønsted plot with a βnuc value typically between 0.2 and 0.5 is indicative of a concerted mechanism. researchgate.net For reactions of Diethyl 4-nitrophenyl phosphate with phenoxides, secondary alicyclic amines, and pyridines, linear Brønsted plots are observed, suggesting that these reactions proceed via a concerted pathway. researchgate.net The lack of a break in the plot argues against the formation of an unstable pentacoordinate intermediate that would be expected in a stepwise process. researchgate.net

It is important to note that the reaction mechanism can be influenced by external factors. For instance, studies on p-nitrophenyl phosphate coordinated to a dinuclear Co(III) complex show that the metal center can alter the mechanism, favoring a concerted pathway where the uncomplexed ester might react differently. nih.gov

Table 1: Brønsted-type Slopes (β) for Reactions of Diethyl 4-Nitrophenyl Phosphate with Various Nucleophiles This table presents data for the para-isomer, Diethyl 4-nitrophenyl phosphate, as a model for Diethyl (2-nitrophenyl)phosphonate.

Both steric and electronic factors profoundly influence the rate and mechanism of nucleophilic substitution at the phosphorus center.

Electronic Factors: The presence of the strongly electron-withdrawing nitro group on the phenyl ring is a dominant electronic factor. It significantly enhances the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack. Furthermore, the nitro group stabilizes the resulting phenolate (B1203915) leaving group, making it a "good" leaving group and thus favoring the substitution reaction. The position of the nitro group (ortho, meta, or para) modulates this effect through a combination of inductive and resonance effects. For this compound, the ortho-nitro group exerts a powerful electron-withdrawing inductive effect.

Steric Factors: The reactivity of organophosphorus compounds can be inversely proportional to the size of the substituent groups. sapub.org In the case of this compound, the two ethyl groups and the 2-nitrophenyl group create a specific steric environment around the phosphorus center. While aniline (B41778) is a relatively large nucleophile, the steric hindrance from the ethyl and nitrophenyl groups determines the accessibility of the phosphorus center and can influence the rate of reaction. sapub.org The ortho position of the nitro group may also impose more significant steric hindrance compared to its para-isomer, potentially affecting the approach of the nucleophile.

Carbon-Phosphorus Bond Formation Mechanisms

The synthesis of this compound itself involves the creation of a robust carbon-phosphorus (C-P) bond, specifically between an sp²-hybridized aromatic carbon and the phosphorus atom. The two most prominent reactions for achieving this are the Michaelis-Arbuzov reaction and the Hirao cross-coupling reaction. rushim.rumdpi.com

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, typically involving the reaction of a trialkyl phosphite (B83602) with an alkyl halide. organic-chemistry.orgwikipedia.org The mechanism proceeds via an SN2 attack of the nucleophilic phosphorus atom on the alkyl halide to form a phosphonium (B103445) salt intermediate. wikipedia.orgjk-sci.com This is followed by dealkylation of the intermediate by the displaced halide ion to yield the final phosphonate. wikipedia.org While classic for forming C(sp³)-P bonds, the Michaelis-Arbuzov reaction is generally not effective for aryl halides unless the aromatic ring is activated by strongly electron-withdrawing groups or transition metal catalysis is employed. jk-sci.comorganic-chemistry.org

A more versatile and widely used method for forming C(sp²)-P bonds is the Hirao cross-coupling reaction . wikipedia.orgnih.gov This palladium-catalyzed reaction couples aryl halides with dialkyl phosphites (H-phosphonates). nih.govthieme-connect.com The generally accepted mechanism involves a catalytic cycle with a palladium(0) species. nih.govmdpi.com

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 1-halo-2-nitrobenzene) to form a Pd(II)-aryl complex. nih.gov

Ligand Exchange: The dialkyl phosphite coordinates to the palladium center, typically displacing the halide. This step is often facilitated by a base (like triethylamine), which deprotonates the H-phosphonate.

Reductive Elimination: The aryl group and the phosphonyl group are eliminated from the palladium center, forming the C-P bond of the final aryl phosphonate product and regenerating the Pd(0) catalyst, which re-enters the cycle. nih.gov

Catalytic Mechanisms in Phosphonate Synthesis

Catalysis is integral to modern methods for synthesizing phosphonates, offering efficiency, selectivity, and milder reaction conditions. The mechanisms vary depending on the type of catalyst employed.

Palladium Catalysis: As described in the Hirao reaction, palladium complexes are highly effective. The catalytic cycle hinges on the ability of palladium to cycle between the 0 and +2 oxidation states. mdpi.com The choice of ligand on the palladium catalyst (e.g., triphenylphosphine (B44618), dppf) is critical as it influences catalyst stability, reactivity, and the scope of compatible substrates. nih.gov For instance, using Pd(OAc)₂ with dppf as a ligand has been shown to improve the scope and reduce the required catalyst loading compared to the original Hirao conditions. nih.gov

Organocatalysis: In recent years, organocatalysis has emerged as a powerful, metal-free alternative for phosphonate synthesis. unl.ptrsc.org Chiral organocatalysts, such as those derived from cinchona alkaloids or thioureas, can facilitate asymmetric reactions like the phospha-Michael or phospha-Mannich reactions to produce chiral phosphonates. unl.ptmdpi.com These catalysts typically operate by activating the electrophile (e.g., an imine or α,β-unsaturated ketone) and/or the phosphonate nucleophile through hydrogen bonding or by forming a more reactive intermediate. mdpi.com A bifunctional iminophosphorane superbase has been used to catalyze the enantioselective nucleophilic desymmetrization of phosphonate esters, proceeding through a mechanism where the catalyst activates both the nucleophile and the electrophile. nih.gov

Lewis Acid Catalysis: Lewis acids can be used to promote Michaelis-Arbuzov type reactions under milder conditions, such as at room temperature. organic-chemistry.org The Lewis acid activates the alkyl halide electrophile, making it more susceptible to nucleophilic attack by the trialkyl phosphite. Furthermore, various nanocatalysts, such as silica-supported Lewis acids or metal oxides, have been developed to enhance reaction rates and facilitate catalyst recycling. rsc.org

Table 2: Examples of Catalytic Systems for C(Aryl)-P Bond Formation

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of individual atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

Proton NMR (¹H NMR) spectroscopy of Diethyl (2-nitrophenyl)phosphonate reveals distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons of the 2-nitrophenyl group typically appear as a complex multiplet in the downfield region of the spectrum, a result of their varied electronic environments and spin-spin coupling interactions. The chemical shifts for these protons are influenced by the electron-withdrawing nitro group and the phosphonate (B1237965) group.

The ethoxy groups attached to the phosphorus atom give rise to two sets of signals. The methylene (B1212753) protons (-CH₂-) adjacent to the oxygen atom appear as a multiplet due to coupling with both the phosphorus atom and the neighboring methyl protons. The terminal methyl protons (-CH₃) of the ethyl groups typically appear as a triplet further upfield.

Table 1: Representative ¹H NMR Chemical Shift Data for this compound Analogs

| Functional Group | Chemical Shift (δ) in ppm | Multiplicity |

| Aromatic Protons | 7.32-8.33 | Multiplet |

| Methylene Protons (-OCH₂CH₃) | 4.11-4.28 | Multiplet |

| Methyl Protons (-OCH₂CH₃) | 1.33-1.41 | Triplet |

Note: The exact chemical shifts can vary depending on the solvent and the specific analog being analyzed. Data is compiled from related structures for illustrative purposes. uni.educhemicalbook.comchemicalbook.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal. The carbon atoms of the 2-nitrophenyl ring appear in the aromatic region of the spectrum. The carbon atom bonded to the nitro group (C-NO₂) is typically shifted downfield due to the strong electron-withdrawing effect of the nitro group. The carbon atom directly attached to the phosphorus atom (C-P) also shows a characteristic chemical shift and may exhibit coupling to the phosphorus nucleus.

The carbon atoms of the diethyl phosphonate moiety are also readily identified. The methylene carbons (-OCH₂-) appear at a chemical shift influenced by the adjacent oxygen and phosphorus atoms, while the methyl carbons (-CH₃) resonate at a higher field.

Table 2: Representative ¹³C NMR Chemical Shift Data for this compound Analogs

| Carbon Atom | Chemical Shift (δ) in ppm |

| Aromatic C-NO₂ | ~147.8 |

| Other Aromatic Carbons | 124.1-132.3 |

| Aromatic C-P | Varies |

| Methylene Carbon (-OCH₂CH₃) | 62.4-71.5 |

| Methyl Carbon (-OCH₂CH₃) | 15.3-23.1 |

Note: The exact chemical shifts can vary depending on the solvent and the specific analog being analyzed. Data is compiled from related structures for illustrative purposes. uni.edursc.orgchemicalbook.com

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) for Phosphorus Environment

Phosphorus-31 NMR (³¹P NMR) is a highly specific technique for studying phosphorus-containing compounds. mdpi.comnih.gov Since ³¹P has a natural abundance of 100%, it provides a strong signal. The chemical shift of the phosphorus nucleus in this compound is characteristic of a phosphonate ester. The specific chemical shift value provides information about the electronic environment around the phosphorus atom, which is influenced by the directly attached 2-nitrophenyl group and the two ethoxy groups. For similar diethyl aryl phosphonates, the ³¹P chemical shift is typically observed in the range of -5 to -8 ppm relative to a standard. rsc.orgcore.ac.uk

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key structural features.

Prominent peaks include the strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂), typically observed in the regions of 1520-1530 cm⁻¹ and 1340-1350 cm⁻¹, respectively. A strong absorption corresponding to the P=O (phosphoryl) group stretch is also a key feature, usually found around 1250-1280 cm⁻¹. The P-O-C (phosphorus-oxygen-carbon) linkages give rise to characteristic stretches in the fingerprint region, typically around 1020-1050 cm⁻¹. Additionally, C-H stretching vibrations of the aromatic ring and the ethyl groups are observed in the 2800-3100 cm⁻¹ region. acs.orgresearchgate.net

Table 3: Key IR Absorption Bands for this compound and Related Compounds

| Functional Group | Wavenumber (cm⁻¹) |

| Asymmetric NO₂ Stretch | 1520-1530 |

| Symmetric NO₂ Stretch | 1340-1350 |

| P=O Stretch | 1250-1280 |

| P-O-C Stretch | 1020-1050 |

| Aromatic C-H Stretch | ~3050-3100 |

| Aliphatic C-H Stretch | ~2850-2980 |

Note: The exact peak positions can vary slightly based on the physical state of the sample and the specific instrument used. acs.orgresearchgate.net

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain insights into its structure through analysis of its fragmentation pattern. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, confirming the compound's molecular weight.

Under electron ionization (EI) or other ionization techniques, the molecule undergoes fragmentation, producing a series of characteristic daughter ions. Common fragmentation pathways for organophosphorus compounds often involve the loss of alkoxy groups (e.g., -OC₂H₅) and rearrangements. The fragmentation of the nitrophenyl moiety can also lead to specific fragment ions. The analysis of these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule. For instance, the loss of an ethoxy radical or an ethylene (B1197577) molecule from the ethyl groups is a common fragmentation pathway for diethyl phosphonates. core.ac.ukresearchgate.netnih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound was not found in the search results, analysis of closely related compounds like Dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate provides valuable insights. nih.gov

In such structures, X-ray diffraction analysis reveals the bond lengths, bond angles, and torsion angles within the molecule. For instance, it would precisely define the geometry around the phosphorus atom, which is expected to be tetrahedral. It would also show the orientation of the 2-nitrophenyl group relative to the phosphonate moiety. In the crystal lattice, intermolecular interactions such as hydrogen bonds and van der Waals forces that dictate the packing of the molecules can be identified. For example, in related structures, the nitro group has been observed to be oriented at a specific angle relative to the benzene (B151609) ring. nih.gov

Crystal Structure Analysis of Diethyl (hydroxy)(2-nitrophenyl)methylphosphonate

In a related compound, diethyl [(4-nitrophenylamino)(2-hydroxyphenyl)methyl]phosphonate, the phosphorus atom exhibits a tetrahedral geometry. It is bonded to two O-ethyl groups, a carbon atom, and a double-bonded oxygen atom. semanticscholar.orgnih.gov The bond lengths for C-P and P=O are comparable to those found in similar phosphonate structures. semanticscholar.orgnih.gov

Similarly, analysis of dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate, a closely related structure, shows P=O, P-O, and P-C bond lengths of 1.467 (2) Å, 1.557 (2) Å and 1.563 (2) Å, and 1.829 (2) Å, respectively. nih.gov The crystal structure of diethyl [(4-nitrophenylamino)(2-hydroxyphenyl)methyl]phosphonate methanol (B129727) monosolvate is triclinic with the space group P1. nih.gov

Table 1: Crystal Data for Diethyl [(4-nitrophenylamino)(2-hydroxyphenyl)methyl]phosphonate Methanol Monosolvate nih.gov

| Parameter | Value |

| Formula | C₁₇H₂₁N₂O₆P·CH₄O |

| Molecular Weight | 412.37 |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 9.401 (6) |

| b (Å) | 10.061 (6) |

| c (Å) | 11.963 (7) |

| α (°) | 101.328 (10) |

| β (°) | 94.183 (10) |

| γ (°) | 104.549 (9) |

| Volume (ų) | 1065.0 (12) |

| Z | 2 |

| Temperature (K) | 296 |

| Radiation | Mo Kα |

| µ (mm⁻¹) | 0.17 |

Conformational Aspects and Disorder Phenomena in Phosphonate Structures

The conformation of the molecule is a key aspect of its structure. In dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate, the nitro group is oriented at an angle of 27.96 (23)° with respect to the benzene ring. nih.gov A notable observation is that substituting diethylphosphonate with dimethylphosphonate can result in an S-conformation at the methine carbon. nih.gov

In the crystal structure of diethyl [(4-nitrophenylamino)(2-hydroxyphenyl)methyl]phosphonate, the planes of the 4-nitroaniline (B120555) and 2-hydroxyphenyl groups form a dihedral angle of 84.04 (8)°. nih.gov This significant twist between the two aromatic rings is a defining conformational feature.

Disorder phenomena, where atoms or groups of atoms occupy multiple positions within the crystal lattice, can also be observed in phosphonate structures. The refinement of the crystal structure often involves treating hydrogen atoms with a mixture of independent and constrained refinement to accurately model their positions. nih.gov For instance, in one study, the amine H atom was located in a difference Fourier map and refined freely, while other H atoms were placed in geometrically idealized positions. semanticscholar.org

Intermolecular Interactions and Hydrogen Bonding Networks

Intermolecular interactions, particularly hydrogen bonds, play a critical role in stabilizing the crystal packing of phosphonate compounds. In the crystal structure of diethyl [(4-nitrophenylamino)(2-hydroxyphenyl)methyl]phosphonate methanol monosolvate, a network of O—H···O, N—H···O, and C—H···O hydrogen bonds links the α-aminophosphonic acid and methanol molecules into chains. nih.gov These chains propagate parallel to the a-axis of the crystal. nih.gov

Similarly, for dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate, intramolecular C—H···O hydrogen bonds lead to the formation of five- and six-membered rings. nih.gov In the crystal, pairs of C—H···O hydrogen bonds create inversion dimers with R²₂(10) ring motifs. nih.gov Adjacent dimers are further connected through O—H···O linkages, where the hydroxyl group's oxygen atom acts as an acceptor and the benzene ring as a donor. nih.gov

Table 2: Hydrogen-Bond Geometry (Å, °) for Dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate nih.gov

| D—H···A | D—H | H···A | D···A | D—H···A |

| O1—H1···O4ⁱ | 0.87 (3) | 1.81 (3) | 2.674 (3) | 171 (4) |

| C6—H6···O1 | 0.93 | 2.30 | 2.688 (3) | 104 |

| C6—H6···O1ⁱⁱ | 0.93 | 2.58 | 3.343 (4) | 140 |

| C7—H7···O2 | 0.93 (3) | 2.29 (3) | 2.827 (4) | 116 (2) |

| Symmetry codes: (i) x+1/2, -y+3/2, -z+1; (ii) -x+1, -y+2, -z+1 |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Applications in Phosphonate (B1237965) Research

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to investigate the properties of organophosphorus compounds. For Diethyl (2-nitrophenyl)phosphonate, DFT calculations would typically be performed using a functional, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)) to achieve reliable results.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For this compound, this would involve optimizing all bond lengths, bond angles, and dihedral angles.

A conformational analysis would also be essential to identify the various possible spatial arrangements (conformers) of the flexible ethyl groups and the orientation of the nitrophenyl group relative to the phosphonate moiety. The results would reveal the most stable conformer, which is crucial for accurately predicting other molecular properties.

Table 1: Predicted Optimized Geometrical Parameters (Illustrative) (Note: The following data is illustrative of typical results from DFT calculations and is not based on a published study of this compound.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| P=O | 1.48 | O=P-C | 115.0 |

| P-C | 1.80 | O=P-O | 118.0 |

| P-O(Et) | 1.60 | C-P-O | 105.0 |

| C-N (nitro) | 1.47 | O-C-C | 109.5 |

Once the geometry is optimized, vibrational frequency calculations are performed. These theoretical predictions correspond to the fundamental vibrational modes of the molecule, which can be experimentally measured using infrared (IR) and Raman spectroscopy. Comparing the calculated vibrational wavenumbers with experimental data is a critical step for validating the accuracy of the chosen computational method. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and limitations in the theoretical model.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron distribution within the molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their energetic significance. For this compound, NBO analysis would reveal hyperconjugative interactions, such as the delocalization of electron density from the oxygen lone pairs of the ethoxy groups to the antibonding orbitals of the phosphorus atom. This analysis helps in understanding the stability of the molecule arising from these electronic delocalizations.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally implies higher chemical reactivity and lower kinetic stability. From the HOMO and LUMO energy values, various global reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and global electrophilicity index, which further characterize the molecule's reactivity.

Table 2: Frontier Molecular Orbital Properties (Illustrative) (Note: The following data is illustrative and not from a specific study on this compound.)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -7.5 |

| LUMO Energy | -2.1 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule. The MEP map illustrates the charge distribution from the perspective of an approaching reagent. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the phosphonate and nitro groups, indicating these as sites for electrophilic interaction.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Properties

To investigate the electronic absorption properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT calculations can predict the electronic transitions of a molecule, which correspond to the absorption of light in the UV-Visible spectrum. These calculations provide information on the excitation energies and oscillator strengths of the transitions, allowing for a theoretical prediction of the absorption spectrum. For this compound, TD-DFT would help in understanding the nature of its electronic transitions, such as n→π* or π→π* transitions involving the nitrophenyl chromophore.

Molecular Dynamics (MD) Simulations for Condensed Phase Behavior

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to investigate the behavior of molecules in the condensed phase, providing insights into their structure, dynamics, and intermolecular interactions at an atomistic level. While specific MD simulation studies on the condensed phase behavior of this compound are not extensively documented in publicly available literature, the principles and methodologies can be applied to predict its properties based on simulations of analogous organophosphate and nitroaromatic compounds.

MD simulations model the movement of atoms and molecules over time by numerically solving Newton's equations of motion. The forces between atoms are calculated using a force field, which is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. For this compound, a suitable force field would need to accurately represent the intramolecular (bonds, angles, dihedrals) and intermolecular (van der Waals, electrostatic) interactions.

Detailed Research Findings from Analogous Systems

Studies on similar molecules, such as paraoxon (B1678428) and diethyl 4-methylbenzylphosphonate, have demonstrated the utility of MD simulations in understanding their behavior in condensed phases, particularly in biological environments. nih.gov For instance, simulations have been used to examine the binding of organophosphates to enzymes, revealing the crucial role of specific interactions, such as the coordination of the phosphoryl oxygen with metal ions in the active site. nih.gov

For a pure liquid or concentrated solution of this compound, MD simulations could elucidate several key aspects of its condensed phase behavior:

Local Structure and Ordering: The arrangement of molecules with respect to each other can be characterized by calculating radial distribution functions (RDFs). wikibooks.orgmdanalysis.orgresearchgate.net The RDF, g(r), describes the probability of finding a particle at a distance r from a reference particle. Peaks in the RDF indicate preferred distances corresponding to solvation shells or local packing arrangements. For this compound, one could expect distinct RDFs for different atom pairs, revealing how the polar nitro group, the phosphoryl group, and the ethyl chains influence the local molecular organization.

Intermolecular Interactions: The simulations can quantify the strength and nature of intermolecular interactions, such as dipole-dipole interactions arising from the polar nitro and phosphonate groups, and weaker van der Waals interactions from the phenyl ring and ethyl chains. Hydrogen bonding is not expected to be a dominant interaction for this molecule in an aprotic condensed phase.

Dynamical Properties: Time-correlation functions derived from MD trajectories can be used to calculate transport properties like self-diffusion coefficients, which describe the mobility of the molecules within the liquid. Rotational correlation times can also be determined, providing insight into how the molecules tumble and reorient.

Illustrative Data from a Hypothetical MD Simulation

To illustrate the type of data that would be obtained from an MD simulation of liquid this compound, the following table presents hypothetical peak positions from radial distribution functions between key atomic groups. These values are based on typical intermolecular distances observed in simulations of similar organic liquids.

| Interacting Atom Groups | First Peak Position (Å) | Second Peak Position (Å) |

| P···P | 6.5 | 12.0 |

| N(nitro)···N(nitro) | 5.8 | 10.5 |

| P···N(nitro) | 4.5 | 8.0 |

| Ring Centroid···Ring Centroid | 5.0 | 9.5 |

This table is illustrative and represents the kind of data that would be generated from a detailed MD simulation. The exact peak positions would depend on the specific force field parameters and simulation conditions.

The data in the table would suggest preferred distances between the phosphorus atoms of the phosphonate groups, the nitrogen atoms of the nitro groups, and between the phosphorus and nitrogen atoms of different molecules. The ring centroid RDF would provide information on the packing of the aromatic rings. By analyzing these distributions, researchers could build a detailed picture of the short- and medium-range order within the liquid phase of this compound.

Applications in Advanced Organic Synthesis and Materials Science Research

Diethyl (2-nitrophenyl)phosphonate as a Strategic Intermediate in Organic Synthesis

This compound serves as a valuable building block in the intricate field of organic synthesis. Its strategic importance lies in the reactive nature of the nitro group and the phosphonate (B1237965) moiety, which allows for a variety of chemical transformations. This compound is a key intermediate in the synthesis of a wide range of more complex molecules. For instance, the reduction of the nitro group to an amine provides a pathway to ortho-substituted anilines, which are precursors to various heterocyclic compounds and other functionalized aromatic systems.

The phosphonate group, on the other hand, can participate in Horner-Wadsworth-Emmons reactions, a widely used method for the stereoselective synthesis of alkenes. The presence of the nitro group on the phenyl ring can influence the reactivity and stereochemical outcome of such reactions, offering a handle for chemists to fine-tune synthetic strategies.

Precursor for Diverse Organophosphorus Compounds and Functionalized Phosphonate Esters

This compound is a versatile precursor for the synthesis of a diverse array of organophosphorus compounds and functionalized phosphonate esters. The chemical reactivity of both the nitro group and the phosphonate ester allows for a multitude of synthetic modifications.

One of the primary transformations involves the reduction of the nitro group to an amine. This resulting aminophenylphosphonate can then be further functionalized. For example, the amino group can be acylated, alkylated, or used as a nucleophile in various coupling reactions. These reactions lead to the formation of a wide range of substituted phenylphosphonates with potential applications in different areas of chemistry.

Furthermore, the phosphonate ester itself can be hydrolyzed to the corresponding phosphonic acid, a key functional group in the design of metal-chelating agents, catalysts, and biologically active molecules. The combination of the phosphonic acid and the amino group on the same aromatic ring creates a bifunctional scaffold that is highly sought after in medicinal chemistry and materials science.

The following table summarizes some of the key transformations of this compound:

| Starting Material | Reagent(s) | Product Type |

| This compound | Reducing agents (e.g., H₂, Pd/C) | Diethyl (2-aminophenyl)phosphonate |

| Diethyl (2-aminophenyl)phosphonate | Acylating agents (e.g., acid chlorides) | N-Acylated aminophenylphosphonates |

| Diethyl (2-aminophenyl)phosphonate | Alkylating agents (e.g., alkyl halides) | N-Alkylated aminophenylphosphonates |

| This compound | Strong acid or base | (2-Nitrophenyl)phosphonic acid |

Role in the Synthesis of Phosphonylated Peptides and their Analogues

Phosphonylated peptides, where a phosphonate group replaces a carboxylic acid or is incorporated as a side-chain modification, are of significant interest due to their potential as enzyme inhibitors and therapeutic agents. The synthesis of these complex molecules often relies on the use of strategically functionalized building blocks, and this compound can play a role in this context.

While direct incorporation of this compound into a peptide chain is not the primary route, its derivatives are crucial. The corresponding diethyl (2-aminophenyl)phosphonate, obtained through the reduction of the nitro group, can be used as a non-natural amino acid analogue. This amino phosphonate can be coupled into a peptide sequence using standard peptide synthesis protocols. The resulting phosphonylated peptide will contain a phosphonate moiety on the aromatic side chain, which can influence its conformation and biological activity.

Furthermore, the development of photolabile protecting groups, such as the 2-(2-nitrophenyl)propyl (Npp) group, highlights the importance of the 2-nitrophenyl scaffold in peptide synthesis. rsc.org The Npp group can be used to protect the carboxyl group of amino acids and can be removed under UV irradiation, offering a mild and selective deprotection strategy in the synthesis of complex peptides like head-to-tail cycloheptapeptides. rsc.org

Synthetic Pathways to α-Amino Phosphonates as Bioisosteres of Amino Acids

α-Amino phosphonates are recognized as important bioisosteres of α-amino acids, where the carboxylic acid group is replaced by a phosphonic acid moiety. e-journals.in This structural modification can lead to compounds with interesting biological activities, including enzyme inhibition. e-journals.in The synthesis of α-amino phosphonates is a significant area of research in medicinal chemistry.

One of the most prominent methods for the synthesis of α-amino phosphonates is the Kabachnik-Fields reaction. nih.gov This three-component condensation involves an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite (B83602). nih.gov While this compound itself is not a direct reactant in the classical Kabachnik-Fields reaction, the broader chemistry of phosphonates is central to this synthesis. The reaction typically proceeds through the formation of an imine from the amine and carbonyl compound, followed by the nucleophilic addition of the dialkyl phosphite. nih.gov

Various catalysts, including Lewis acids like iodine and nickel(II) chloride, have been employed to promote the Kabachnik-Fields reaction. nih.gov The reaction conditions can be optimized, for instance, by using microwave irradiation to shorten reaction times and improve yields. e-journals.in The resulting α-amino phosphonates are valuable intermediates for the synthesis of more complex molecules with potential pharmaceutical applications. e-journals.in

Development of Phosphonate-Based Flame Retardants (Synthetic Aspects)

Organophosphorus compounds, including phosphonates, are widely investigated and used as flame retardants in various polymeric materials. irocoatingadditive.comnih.gov Their effectiveness stems from their ability to act in both the condensed phase (promoting char formation) and the gas phase (flame inhibition). nih.gov The synthesis of novel phosphonate-based flame retardants is an active area of research driven by the need for more efficient and environmentally friendly alternatives to halogenated flame retardants. researchgate.net

The synthetic strategies to produce phosphonate flame retardants often involve the Michaelis-Arbuzov reaction, which is a key method for forming carbon-phosphorus bonds. mdpi.com This reaction typically involves the reaction of a trialkyl phosphite with an alkyl halide. While this compound itself is a product of such a reaction, the broader class of phosphonates is central to this field.

For example, diethyl ethylphosphonate (DEEP), a plasticizing flame retardant, can be synthesized via the Michaelis-Arbuzov rearrangement of triethyl phosphite. irocoatingadditive.com Research has also focused on incorporating phosphonate moieties into polymer backbones to create reactive flame retardants. This can be achieved by synthesizing phosphonate-containing monomers that can then be polymerized.

The development of flame retardants often involves creating structures that are thermally stable and can effectively interrupt the combustion cycle of the polymer. The presence of aromatic rings and other functional groups in the phosphonate structure can influence its flame retardant efficiency.

Research into Phosphonates as Agrochemical Intermediates

Organophosphorus compounds have a long history of use in agriculture, primarily as insecticides and herbicides. researchgate.net Phosphonates, a class of organophosphorus compounds, are also investigated for their potential as agrochemical intermediates. Their structural diversity and the ability to mimic natural phosphates make them interesting candidates for the development of new active ingredients.

Research in this area focuses on synthesizing libraries of phosphonate derivatives and screening them for herbicidal, fungicidal, or insecticidal activity. The goal is to identify new lead compounds with improved efficacy, selectivity, and environmental profiles compared to existing agrochemicals.

Investigation of Phosphonates in Catalysis Development

Phosphonates have emerged as versatile ligands and components in the development of catalysts for a variety of organic transformations. mdpi.com Their ability to coordinate with metal centers, coupled with the stability of the phosphonate group, makes them attractive for creating robust and efficient catalytic systems. Metal phosphonates, which are hybrid inorganic-organic materials, have shown promise as heterogeneous catalysts. mdpi.com

The synthesis of phosphonate-based catalysts often involves the preparation of phosphonate ligands with specific functionalities that can tune the electronic and steric properties of the resulting metal complex. The amino group in diethyl (2-aminophenyl)phosphonate, derived from this compound, can act as an additional coordination site, leading to the formation of pincer-type ligands or other multidentate ligand systems.

These phosphonate-based catalysts have been employed in a range of reactions, including cross-coupling reactions, hydrogenations, and oxidations. The research in this field is focused on designing new phosphonate ligands and metal complexes to achieve higher catalytic activity, selectivity, and stability. The development of water-soluble phosphonate catalysts is also an important area of investigation, aiming to create more environmentally friendly catalytic processes. rsc.org

Contributions to Material Science Applications

The unique structural characteristics of this compound, specifically the presence of the phosphonate group, suggest its potential as a valuable component in the field of materials science. While specific research on this compound in this area is not extensively documented, the broader class of organophosphorus compounds, particularly phosphonates, has been the subject of significant investigation for various material applications. These compounds are recognized for their utility in synthesizing polymers and other advanced materials.

Phosphonates, in general, are utilized as monomers or modifiers in polymerization processes to impart specific properties to the resulting materials. For instance, the incorporation of phosphonate moieties can enhance flame retardancy, improve thermal stability, and increase adhesion to various substrates.

One area of application for related phosphonate compounds is in the synthesis of functional polymers. For example, diethyl (acryloyloxy) ethylthiophosphoramidate has been grafted onto cotton surfaces to create flame-retardant fabrics. This process involves surface-initiated atom transfer radical polymerization (ATRP), demonstrating the versatility of phosphonate-containing monomers in modifying the properties of natural polymers.

Furthermore, phosphonate derivatives are instrumental in the development of specialty chemicals and intermediates for materials science. For instance, Diethyl (2-oxo-2-phenylethyl)phosphonate is a reactant in various organic reactions, including cyclocondensation to produce arylphosphonates and in Horner-Wadsworth-Emmons reactions, which are crucial for creating complex molecules used in material synthesis. sigmaaldrich.com

The table below illustrates the types of reactions where related phosphonate compounds are used, highlighting the potential pathways through which this compound could be employed in materials science.

Table 1: Applications of Related Phosphonate Compounds in Synthesis for Materials Science

| Phosphonate Compound | Application in Synthesis | Potential Relevance for Materials |

|---|---|---|

| Diethyl (2-oxo-2-phenylethyl)phosphonate | Asymmetric Michael addition, Cyclocondensation reactions, Horner-Wadsworth-Emmons reactions sigmaaldrich.com | Synthesis of chiral polymers, functional arylphosphonates, and complex organic molecules for advanced materials. sigmaaldrich.com |

Corrosion Inhibition Studies Involving Phosphonate Derivatives

Phosphonate derivatives are well-established as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. jmaterenvironsci.com The efficacy of these compounds stems from their ability to adsorb onto the metal surface, forming a protective layer that impedes the corrosion process. jmaterenvironsci.com This adsorption is influenced by the chemical structure of the inhibitor, the nature of the metal surface, and the charge distribution across the inhibitor molecule. jmaterenvironsci.com

While specific studies focusing exclusively on this compound are limited, research on analogous phosphonate derivatives provides significant insight into the potential mechanisms and effectiveness of this class of compounds as corrosion inhibitors. The presence of the phosphonate group, along with the nitro group in the phenyl ring, suggests that this compound could exhibit significant corrosion-inhibiting properties. The phosphonate group can chelate with metal ions on the surface, while the aromatic ring and nitro group can further enhance adsorption through electronic interactions.

Studies on other phosphonate derivatives have demonstrated their ability to act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. jmaterenvironsci.com The formation of a protective film by the inhibitor molecules on the metal surface is a key aspect of the inhibition mechanism. researchgate.net This film can consist of a complex between the metal ions and the phosphonate, effectively blocking the active sites for corrosion. researchgate.net

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are commonly used to evaluate the performance of corrosion inhibitors. For example, studies on sodium methyldodecylphosphonate and sodium methyl (11-methacryloyloxyundecyl) phosphonate have shown that the inhibition efficiency increases with the concentration of the inhibitor. jmaterenvironsci.com

The following table summarizes findings from corrosion inhibition studies on various phosphonate derivatives, which can be considered indicative of the potential performance of this compound.

Table 2: Corrosion Inhibition Data for Various Phosphonate Derivatives

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Type of Inhibitor |

|---|---|---|---|---|

| Sodium methyl (11-methacryloyloxyundecyl) phosphonate | Mild Steel | 1M H₂SO₄ | 87.9 (at 10⁻³ M) jmaterenvironsci.com | Mixed-type jmaterenvironsci.com |

| Sodium methyldodecylphosphonate | Mild Steel | 1M H₂SO₄ | 73.9 (at 10⁻³ M) jmaterenvironsci.com | Mixed-type jmaterenvironsci.com |

These studies underscore the potential of phosphonate derivatives as a versatile class of corrosion inhibitors. The specific structure of this compound, with its combination of a phosphonate group and a nitrophenyl moiety, suggests it could be a subject of interest for future corrosion inhibition research.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Diethyl (acryloyloxy) ethylthiophosphoramidate |

| Diethyl (2-oxo-2-phenylethyl)phosphonate |

| Diethyl (2,2,2-trifluoro-1-hydroxyethyl)phosphonate |

| Sodium methyldodecylphosphonate |

| Sodium methyl (11-methacryloyloxyundecyl) phosphonate |

Future Research Directions and Emerging Trends

Advancements in Green and Sustainable Synthetic Protocols for Phosphonates

The principles of green chemistry are increasingly being integrated into the synthesis of phosphonates to minimize environmental impact and enhance safety. sciencedaily.com Future research is geared towards developing protocols that reduce or eliminate the use of hazardous reagents and solvents, improve energy efficiency, and facilitate the recycling of materials.

Several innovative techniques are being explored for the synthesis of phosphonates, including Diethyl (2-nitrophenyl)phosphonate. sciencedaily.com These include:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate chemical reactions, often leading to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. at.uanih.gov The application of microwave-assisted synthesis to the Kabachnik–Fields reaction, a key method for preparing α-aminophosphonates, has demonstrated its potential for efficiency and environmental friendliness. nih.gov Microwave-assisted Hirao reactions, which are used for P-C bond formation, have also shown promise with various catalysts. mdpi.com For the synthesis of this compound, microwave-assisted protocols could offer a more sustainable alternative to traditional methods that often require prolonged heating. researchgate.netmdpi.com

Ultrasound-Assisted Synthesis (Sonochemistry): The use of ultrasound as an energy source can promote chemical reactions through the phenomenon of acoustic cavitation. abertay.ac.uknih.govresearchgate.net This can lead to enhanced reaction rates and yields, particularly in heterogeneous systems. nih.gov Sonochemistry has been successfully applied to various organic syntheses, and its application to the preparation of nitroaryl compounds has been noted. nih.gov Research into the sonochemical synthesis of this compound could lead to more energy-efficient and faster processes.

Solvent-Free and Water-Based Syntheses: Eliminating volatile organic solvents is a primary goal of green chemistry. rsc.org Research is focused on developing solvent-free reaction conditions or utilizing environmentally benign solvents like water. mdpi.com Catalyst-free Kabachnik–Fields reactions in water have been reported for the synthesis of α-aminophosphonates, showcasing the feasibility of aqueous-phase phosphonate (B1237965) synthesis. rsc.org The development of similar protocols for this compound would represent a significant step towards a more sustainable manufacturing process.

Use of Bio-Based and Recyclable Catalysts: The development of catalysts derived from renewable resources or those that can be easily recovered and reused is a key aspect of sustainable chemistry. While specific examples for this compound are still emerging, the broader field of phosphonate synthesis is seeing increased use of such catalysts. rsc.org

The following table summarizes the key green and sustainable protocols being explored for phosphonate synthesis:

| Green Protocol | Advantages | Potential Application for this compound |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, energy efficiency. nih.govmdpi.com | Faster and more efficient synthesis via Arbuzov or Hirao-type reactions. |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved yields, applicable to heterogeneous reactions. abertay.ac.uknih.gov | Potential for accelerated synthesis and improved process efficiency. |

| Solvent-Free/Water-Based Synthesis | Reduced environmental impact, simplified workup procedures. rsc.org | Development of environmentally friendly synthetic routes. |

| Recyclable Catalysts | Reduced waste, lower cost, improved sustainability. rsc.org | More economical and sustainable production processes. |

Exploration of Novel Catalytic Systems for Efficient Transformations

The development of novel and more efficient catalytic systems is a major driving force in modern organic synthesis. For the preparation of this compound, research is centered on catalysts that can promote the crucial C-P bond formation with high selectivity and yield under mild conditions.

Key areas of exploration include:

Palladium-Catalyzed Cross-Coupling Reactions: The Hirao reaction, a palladium-catalyzed cross-coupling of dialkyl phosphites with aryl halides, is a fundamental method for synthesizing arylphosphonates. mdpi.comorganic-chemistry.org Future research aims to develop more active and robust palladium catalysts that can function at lower catalyst loadings and tolerate a wider range of functional groups, which is particularly relevant for the synthesis of a substituted compound like this compound.

Copper-Catalyzed Reactions: Copper catalysts are emerging as a more sustainable and cost-effective alternative to palladium for C-P bond formation. nih.govrsc.orgdntb.gov.ua Copper-catalyzed methods for the synthesis of various organophosphorus compounds, including those involving P-H/C-H functionalization, are being actively investigated. rsc.org The development of copper-catalyzed protocols for the synthesis of nitroaryl phosphonates could offer significant economic and environmental advantages. nih.gov

Other Transition Metal Catalysis: While palladium and copper are the most studied, other transition metals are also being explored for their catalytic activity in phosphonate synthesis. The goal is to identify catalysts with unique reactivity profiles that can enable novel transformations or improve upon existing methods.

The table below highlights some of the novel catalytic systems under investigation:

| Catalytic System | Key Features | Relevance to this compound |

| Advanced Palladium Catalysts | Higher activity, lower catalyst loading, broader substrate scope. organic-chemistry.org | More efficient and versatile synthesis from 2-halonitrobenzene precursors. |

| Copper-Based Catalysts | Lower cost, more sustainable, good functional group tolerance. nih.govrsc.org | An economical and environmentally friendly alternative to palladium-based methods. |

| Novel Transition Metal Catalysts | Unique reactivity, potential for new synthetic pathways. | Exploration of new and potentially more efficient synthetic routes. |

Integration of Advanced Computational Methods for Mechanistic Elucidation and Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting the outcomes of chemical reactions. researchgate.netresearchgate.netijcce.ac.irvub.be In the context of this compound, computational methods are being employed to:

Elucidate Reaction Mechanisms: DFT calculations can provide detailed insights into the transition states and intermediates involved in the formation of the C-P bond. researchgate.netresearchgate.net This knowledge is crucial for optimizing reaction conditions and designing more efficient catalysts. For instance, computational studies have been used to investigate the mechanisms of phosphonate formation from β-nitrostyrenes. researchgate.netresearchgate.net

Predict Catalyst Performance: Computational screening can be used to predict the efficacy of different catalysts for a given reaction, thereby accelerating the discovery of new and improved catalytic systems. vub.be This approach can save significant time and resources compared to traditional experimental screening.

Design Novel Substrates and Reagents: By understanding the electronic and steric factors that govern reactivity, computational methods can aid in the design of novel precursors for this compound that may be more reactive or selective.

The integration of computational and experimental approaches is expected to lead to a more rational and efficient development of synthetic methods for this important phosphonate. rsc.org

High-Throughput Synthesis and Screening for Discovery of New Phosphonate Architectures

High-throughput synthesis and screening are powerful technologies that enable the rapid preparation and evaluation of large libraries of compounds. nih.gov While the primary focus of this article is this compound, these techniques are crucial for exploring the broader chemical space around this scaffold and discovering new phosphonate architectures with potentially enhanced properties.

Key aspects of this trend include:

Combinatorial Synthesis: By systematically varying the substituents on the aromatic ring or the ester groups of the phosphonate, combinatorial libraries of related compounds can be generated. nih.gov This allows for a rapid exploration of structure-activity relationships.

Automated Synthesis Platforms: Automated systems can perform a large number of reactions in parallel, significantly increasing the speed and efficiency of library synthesis. nih.gov

High-Throughput Screening: Once synthesized, these libraries can be rapidly screened for desired properties using a variety of assays. This is particularly relevant for the discovery of new phosphonates with potential applications in materials science or as biologically active agents.

While high-throughput methods are more commonly applied to the discovery of new compounds rather than the optimization of the synthesis of a single target like this compound, the data generated from screening libraries of related compounds can provide valuable insights that inform the development of more efficient synthetic routes for the target molecule itself.

Q & A

Basic: What are the standard synthetic routes for preparing diethyl (2-nitrophenyl)phosphonate?

Answer:

The synthesis of this compound typically involves the Michaelis-Arbuzov reaction , where diethyl phosphite reacts with a nitro-substituted aryl halide (e.g., 2-nitrobenzyl chloride or bromide) under mild conditions. Key steps include:

- Reaction setup : Use a base (e.g., sodium hydride or potassium carbonate) to deprotonate diethyl phosphite, enhancing nucleophilicity .

- Temperature control : Reactions are often conducted at 0–25°C to minimize side products and improve regioselectivity .

- Purification : Column chromatography with silica gel (eluting with ethyl acetate/petroleum ether mixtures) or distillation under reduced pressure ensures high purity (>95%) .

Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm product identity via P NMR (δ ~20–25 ppm) and H NMR (characteristic splitting from phosphorus coupling) .

Advanced: How does the nitro group influence the reactivity of this compound in nucleophilic substitution reactions?

Answer:

The electron-withdrawing nitro group at the ortho position:

- Activates the phosphonate : Enhances electrophilicity at the phosphorus center, facilitating nucleophilic attack by amines, alcohols, or thiols .

- Directs regioselectivity : Steric and electronic effects favor substitution at the phosphorus over the aromatic ring. For example, reactions with primary amines yield stable phosphonamidates, while secondary amines may require elevated temperatures .

Contradiction note : In some cases, nitro group reduction (e.g., using H/Pd-C) precedes substitution to avoid side reactions, but this alters the compound’s core structure .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- P NMR : The primary tool for confirming phosphonate formation (δ ~20–25 ppm). Splitting patterns (e.g., doublets from coupling) reveal structural details .

- H NMR : Look for ethyl group signals (δ 1.2–1.4 ppm for CH, δ 4.0–4.3 ppm for CH) and aromatic protons (δ 7.5–8.5 ppm with meta/para coupling) .

- IR spectroscopy : Strong P=O stretching (~1250 cm) and NO asymmetric stretching (~1520 cm) confirm functional groups .

Advanced: How can researchers resolve contradictions in enzyme inhibition data involving this compound?

Answer:

Discrepancies in IC values or inhibition mechanisms may arise from:

- Enzyme source variability : Use standardized recombinant enzymes (e.g., carbon-phosphorus lyase) to minimize batch differences .

- Redox interference : The nitro group can act as a redox-active moiety. Control experiments with nitro-reduced analogs (e.g., amine derivatives) clarify whether inhibition is phosphorus- or nitro-dependent .

- Assay conditions : Adjust pH (6.5–7.5) and ionic strength to match physiological environments, as phosphonate ionization affects binding .

Example : In cholinesterase studies, this compound showed mixed inhibition (competitive/uncompetitive) depending on substrate concentration, resolved via Lineweaver-Burk plots .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles. Use in a fume hood due to potential respiratory irritancy .

- Waste disposal : Neutralize with aqueous sodium bicarbonate before disposal in halogenated waste containers .

- Emergency procedures : For skin contact, wash with water for 15 minutes; for ingestion, seek immediate medical attention .

Advanced: How does the crystal structure of this compound inform its reactivity?

Answer:

X-ray diffraction studies reveal:

- Torsional angles : The nitro group is twisted ~30° from the benzene plane, reducing resonance with the phosphonate and increasing electrophilicity at phosphorus .

- Hydrogen bonding : Intermolecular O–H⋯O interactions between the nitro and phosphonate groups stabilize the crystal lattice, suggesting dimerization potential in solution .

- Implications : Steric hindrance from the nitro group limits accessibility for bulky nucleophiles, guiding solvent choice (e.g., THF over DMF) for reactions .

Advanced: What strategies optimize this compound’s use in metal-catalyzed cross-coupling reactions?

Answer:

- Ligand design : The phosphonate group can coordinate to Pd or Cu catalysts, but the nitro group may deactivate metals. Use electron-rich ligands (e.g., PPh) to stabilize intermediates .

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance solubility and reaction rates .

- Redox compatibility : Avoid strong reducing agents (e.g., Zn) unless nitro reduction is intended. For Suzuki-Miyaura couplings, pre-form the boronic ester to bypass nitro interference .

Basic: How is this compound used in medicinal chemistry?

Answer:

- Phosphate mimic : The phosphonate group mimics phosphate in enzyme active sites, enabling inhibition studies (e.g., kinases, phosphatases) .

- Prodrug synthesis : Conversion to bisphosphonates via hydrolysis or transesterification enhances bioavailability for bone-targeting therapies .

- Anticancer activity : Derivatives show moderate activity against HeLa cells (IC ~50 µM) via apoptosis induction .

Advanced: How do computational methods aid in predicting this compound’s biological interactions?

Answer:

- Docking simulations : Molecular docking (e.g., AutoDock Vina) predicts binding poses in enzymes like acetylcholinesterase, identifying key interactions (e.g., hydrogen bonds with Ser203) .

- DFT calculations : Reveal charge distribution effects; the nitro group’s electron-withdrawing nature increases positive charge on phosphorus, enhancing nucleophilic attack susceptibility .

- MD simulations : Assess stability of enzyme-inhibitor complexes over 100-ns trajectories, validating experimental IC data .

Basic: What are common impurities in this compound synthesis, and how are they removed?

Answer:

- Unreacted diethyl phosphite : Detected via P NMR (δ ~7 ppm). Remove by aqueous extraction (pH 7) .

- Nitro-reduction byproducts : Use TLC (R ~0.3 in ethyl acetate/hexane) to identify amine derivatives. Purify via column chromatography .

- Solvent residues : Rotary evaporation under high vacuum (<1 mmHg) eliminates traces of THF or dichloromethane .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.